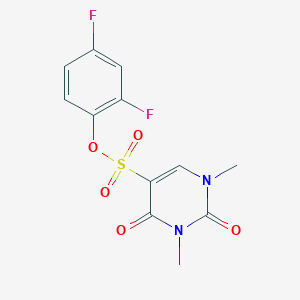

(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a structure similar to “(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” often belong to a class of organic compounds known as aromatic heterocyclic compounds. These are compounds containing an aromatic ring where a carbon atom is replaced by a heteroatom .

Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, which are stable due to resonance, and heteroatoms which can introduce various functional groups into the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions like nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of fluorine atoms can affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Novel Synthesis Techniques : Research has led to the development of new methods for synthesizing uracil derivatives and other complex molecules. For instance, polyfluoro-1,1-dihydroalkyl benzyl sulfones have been reacted with sodium cyanate to yield uracil derivatives, showcasing the utility of related chemical frameworks in synthesizing biologically relevant compounds (Timoshenko et al., 2002).

Three-Component Synthesis : An efficient synthetic method for producing derivatives bearing the biologically active sulfonamide moiety has been described, involving a three-component reaction that results in 1,8-dioxo-decahydroacridines derivatives. This method highlights the versatile applications of similar chemical entities in creating compounds with potential biological activities (Li et al., 2014).

Material Science Applications

Polyimide Ionomers : A novel sulfonated polyimide copolymer containing pendant perfluorosulfonic acid groups has been synthesized, demonstrating the material's suitability for applications such as fuel cells due to its proton conductivity and thermal stability (Saito et al., 2011).

Optical Waveguide Devices : Sul-containing fluorinated polyimides have been synthesized for use in optical waveguide devices, showcasing the potential of related chemicals in the development of materials with high optical transparency and low absorption at crucial wavelengths (Jiang et al., 2008).

Pharmaceutical Chemistry

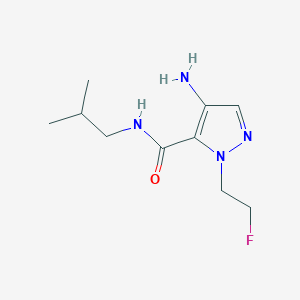

Bioactivity and Drug Design : Compounds containing sulfonamide and pyrazoline pharmacophores, similar in structural complexity to the query compound, have shown significant inhibitory activity against enzymes like acetylcholinesterase and human carbonic anhydrase. These findings support the role of chemically complex sulfonates in the design of multi-target agents for therapeutic applications (Yamali et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O5S/c1-15-6-10(11(17)16(2)12(15)18)22(19,20)21-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILVNGCAYKHIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)

![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)

![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)

![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)

![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)